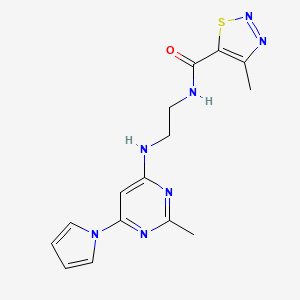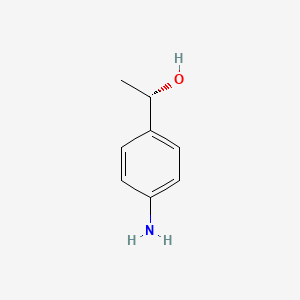
(1S)-1-(4-aminophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-aminophenyl)ethan-1-ol: is a chiral organic molecule with a single stereocenter at the carbon atom attached to the hydroxyl group. This compound features a benzene ring with an amine group (NH₂) attached at the para (4th) position and an ethyl chain (CH₂CH₃) linked to the first carbon of the benzene ring, with a hydroxyl group (OH) attached to the stereogenic center on the second carbon of the chain. The (1S) configuration indicates that the hydroxyl group is positioned above the plane of the molecule. This combination of functional groups (amine and alcohol) makes the molecule potentially reactive and able to participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common approach involves the reductive amination of (4-nitrophenyl)acetaldehyde with (S)-(-)-α-methylbenzylamine, followed by deprotection of the amine group.
Other Methods: The compound can also be synthesized through various other methods, including esterification, etherification, and amide bond formation.
Industrial Production Methods: While specific industrial production methods for (1S)-1-(4-aminophenyl)ethan-1-ol are not widely documented, the compound is typically synthesized for research purposes and is not widely found in nature.
Chemical Reactions Analysis
Types of Reactions:
Esterification: Reaction with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides to form ethers.
Amide Bond Formation: Reaction with carboxylic acid derivatives (e.g., acid chlorides) to form amides.
Common Reagents and Conditions:
Esterification: Carboxylic acids and acid catalysts.
Etherification: Alkyl halides and base catalysts.
Amide Bond Formation: Carboxylic acid derivatives and coupling agents.
Major Products Formed:
Esters: Formed from esterification reactions.
Ethers: Formed from etherification reactions.
Amides: Formed from amide bond formation reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Precursor: Acts as a precursor for various functional materials due to the presence of both an amine and an alcohol functional group.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in material science advancements.
Mechanism of Action
The mechanism by which (1S)-1-(4-aminophenyl)ethan-1-ol exerts its effects is not widely documented. its reactivity is primarily due to the presence of both an amine and an alcohol functional group, which allows it to participate in various chemical reactions.
Comparison with Similar Compounds
(S)-4-(1-hydroxyethyl)aniline: Another chiral compound with similar functional groups.
®-1-(4-aminophenyl)ethan-1-ol: The enantiomer of (1S)-1-(4-aminophenyl)ethan-1-ol.
Uniqueness:
Chirality: The (1S) configuration provides unique stereochemical properties.
Functional Groups: The combination of amine and alcohol functional groups makes it highly reactive and versatile in various chemical reactions.
Properties
IUPAC Name |
(1S)-1-(4-aminophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2443511.png)
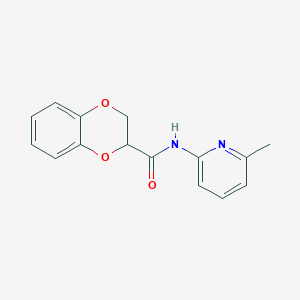
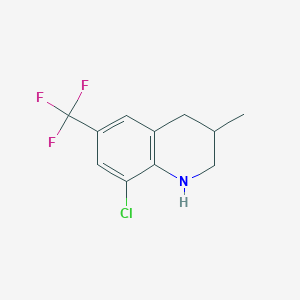
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-(Pyridin-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443517.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2443519.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B2443520.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)
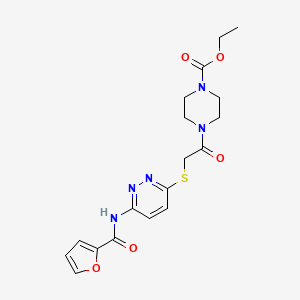

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2443530.png)
